

An In-depth Technical Guide to 3-Hydroxypyridine-4-carboxaldehyde

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Compound of Interest

Compound Name: 3-Hydroxypyridine-4-carboxaldehyde

Cat. No.: B112166

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Hydroxypyridine-4-carboxaldehyde** (CAS No. 1849-54-3), a heterocyclic aldehyde of significant interest in medicinal chemistry and biocatalysis. As a structural analog of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, this compound serves as a valuable tool for studying the mechanisms of PLP-dependent enzymes.^[1] This document details its physicochemical properties, synthesis, and reactivity, with a focus on its role in biomimetic transamination and racemization reactions. Experimental protocols and mechanistic diagrams are provided to support further research and application in drug development and related fields.

Chemical Identity and Properties

3-Hydroxypyridine-4-carboxaldehyde, also known as 3-hydroxyisonicotinaldehyde, is a pyridine derivative featuring both a hydroxyl and an aldehyde functional group.^[2] Its structure is fundamental to its chemical reactivity and biological activity, allowing it to engage in a variety of chemical transformations and interactions with biological systems.^[1]

Physicochemical Properties

The key physicochemical properties of **3-Hydroxypyridine-4-carboxaldehyde** are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.

Property	Value	Source(s)
CAS Number	1849-54-3	[3]
Molecular Formula	C ₆ H ₅ NO ₂	[4]
Molecular Weight	123.11 g/mol	[4]
Melting Point	126-128 °C	[2][4]
Boiling Point	323.8 ± 22.0 °C (Predicted)	[4]
Density	1.327 g/cm ³	[2][4]
pKa	pK1: 4.05 (+1); pK2: 6.77 (OH) (25°C)	[5]
Appearance	Solid	[5]

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of **3-Hydroxypyridine-4-carboxaldehyde**. The following table summarizes its key spectral features.

Spectroscopic Technique	Data	Source(s)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 11.04 (br s, 1H, OH), 10.37 (s, 1H, CHO), 8.46 (s, 1H), 8.20 (d, 1H, J=4.88 Hz), 7.46 (d, 1H, J=4.88 Hz)	[5]
GC-MS	Molecular ion peak (m/z): 123	[5]
UV-Vis Absorption	Absorbance peak at 385 nm (anionic form, alkaline pH)	[1][2]
Fluorescence Emission	Emission peak at 525 nm (anionic form, alkaline pH)	[1][2]

Synthesis and Reactivity

Synthesis

The first reported synthesis of **3-Hydroxypyridine-4-carboxaldehyde** in 1958 involved the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide.^{[1][2]} A common modern laboratory synthesis involves the deprotection of a protected precursor, as detailed in the experimental protocol below.

Reactivity

The reactivity of **3-Hydroxypyridine-4-carboxaldehyde** is primarily governed by its aldehyde and hydroxyl groups. The aldehyde group readily undergoes nucleophilic attack and can be oxidized or reduced.^[1] A key reaction is the formation of a Schiff base (imine) with primary amines, a process central to its biological mimicry of pyridoxal 5'-phosphate.^[1] This reactivity allows it to catalyze transamination and racemization reactions of amino acids.^{[1][6]} The adjacent hydroxyl group is critical for this catalytic activity.^[1]

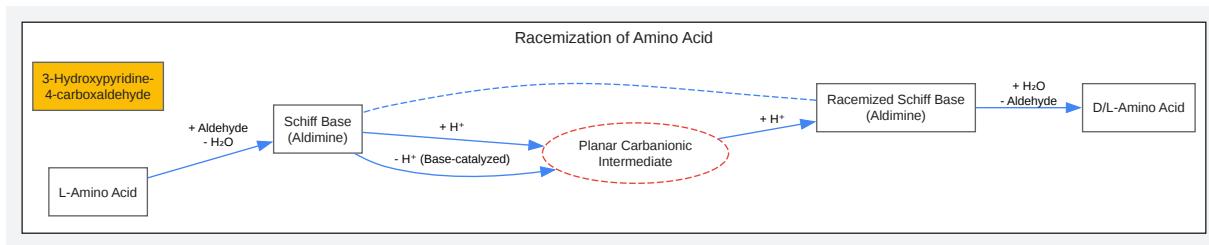
Biological Significance and Applications

As a structural analog of pyridoxal 5'-phosphate (PLP), **3-Hydroxypyridine-4-carboxaldehyde** is instrumental in studying the mechanisms of PLP-dependent enzymes, which are involved in over 160 different metabolic reactions, primarily concerning amino acids.^[7] Its ability to form Schiff bases with amino acids allows it to mimic the catalytic activity of PLP in non-enzymatic systems.

Biomimetic Catalysis

3-Hydroxypyridine-4-carboxaldehyde can catalyze the transamination of amino acids. For instance, its reaction with DL-alanine has been shown to be nearly quantitative over a pH range of 3 to 8.^{[1][8]} This process involves the formation of an aldimine, followed by a proton transfer to form a ketimine, which then hydrolyzes to yield a keto acid and the corresponding pyridoxamine analog.

The catalytic cycle for the racemization of amino acids is another important application. This proceeds through the formation of a Schiff base, followed by the abstraction of the amino acid's α -proton. The resulting planar carbanionic intermediate can be reprotonated from either face, leading to racemization.



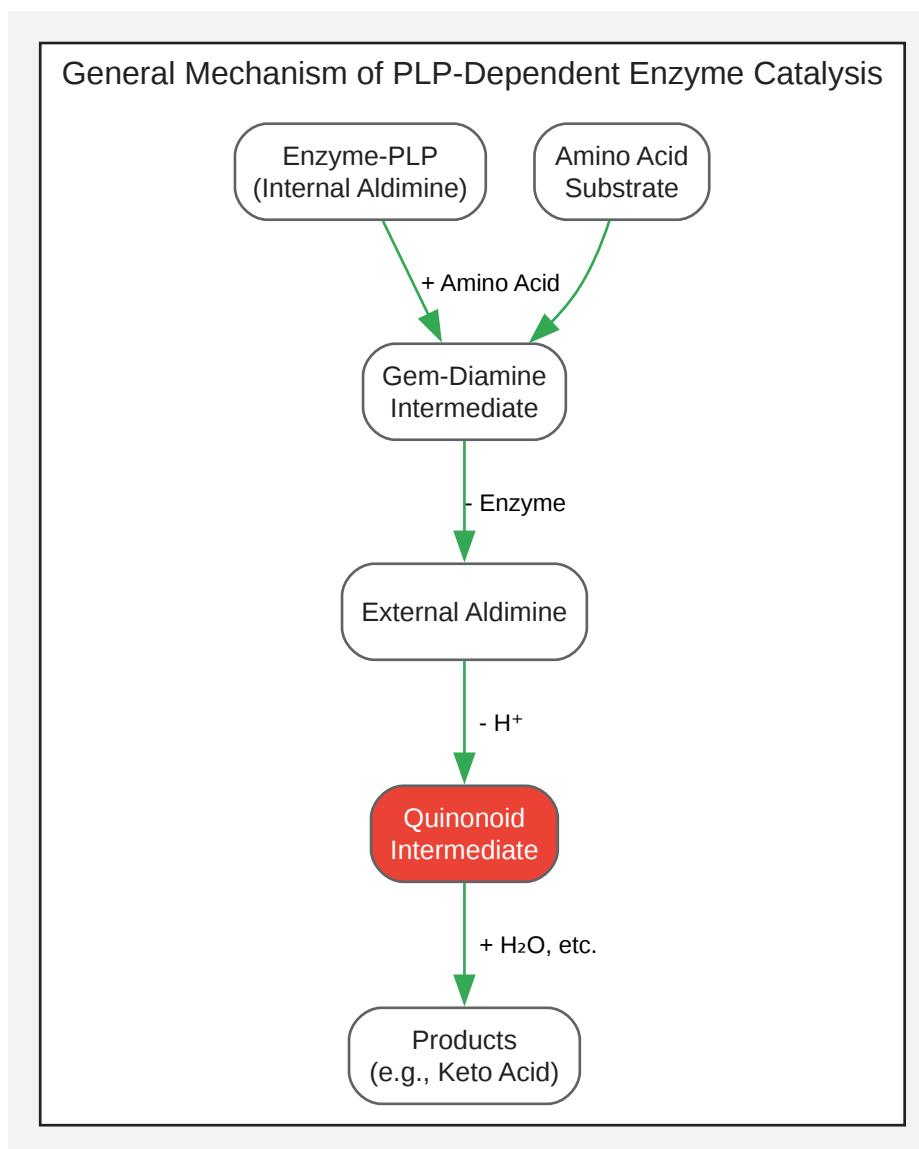
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Figure 1: Catalytic cycle of amino acid racemization.

Role in Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1] Derivatives of **3-Hydroxypyridine-4-carboxaldehyde**, such as thiosemicarbazones, have shown potential as anticancer agents. While direct studies on the parent compound are limited, its structural similarity to PLP makes it a valuable starting point for designing inhibitors of PLP-dependent enzymes, which can be targets for various therapeutic areas.

The general mechanism of PLP-dependent enzyme catalysis, which **3-Hydroxypyridine-4-carboxaldehyde** mimics, is outlined below. The process begins with the formation of an external aldimine between the PLP cofactor (or its analog) and the amino acid substrate.



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Figure 2: General mechanism of PLP-dependent enzyme catalysis.

Experimental Protocols

Synthesis of 3-Hydroxypyridine-4-carboxaldehyde

This protocol describes the synthesis from a methoxymethoxy-protected precursor.[\[5\]](#)

Materials:

- 3-Methoxymethoxypyridine-4-carboxaldehyde

- Tetrahydrofuran (THF)
- 3 N Hydrochloric acid (HCl)
- Potassium carbonate (K_2CO_3), solid
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (100-200 mesh)
- Ethyl acetate/hexane mixture (23:77 v/v)

Procedure:

- To a stirred solution of 3-methoxymethoxypyridine-4-carboxaldehyde (11.0 g, 65.83 mmol) in THF (50 mL), add 3 N HCl (100 mL).
- Stir the reaction mixture for 1 hour at 60 °C.
- Upon completion, cool the mixture in an ice bath.
- Adjust the pH to 7 with solid K_2CO_3 .
- Extract the mixture with EtOAc (5 x 250 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using 23% ethyl acetate in hexane as the eluent to yield **3-Hydroxypyridine-4-carboxaldehyde** as a light yellow solid.
[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of compounds, such as derivatives of **3-Hydroxypyridine-4-carboxaldehyde**, on cancer cell lines.[9][10]

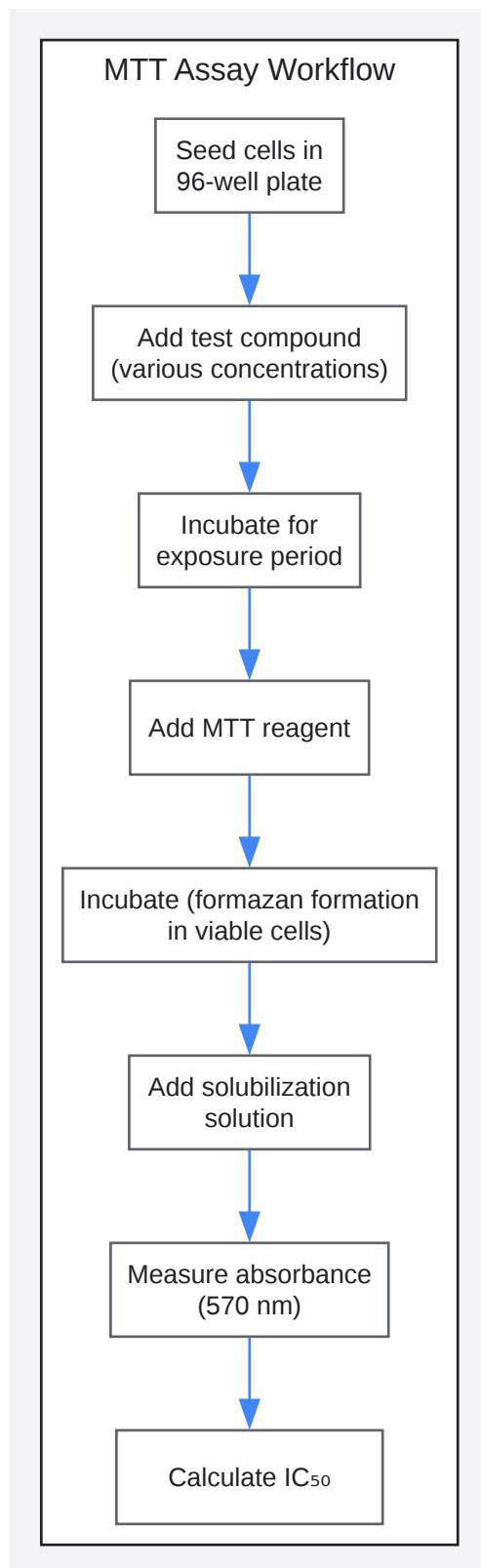
Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well microplates
- Test compound (e.g., a derivative of **3-Hydroxypyridine-4-carboxaldehyde**) dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified SDS solution) [\[9\]](#)[\[10\]](#)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well) in 100 μ L of culture medium and incubate for 24 hours.
- Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle controls (medium with solvent).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- Add 10-50 μ L of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.[\[10\]](#)
- Carefully remove the medium and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[10\]](#)
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[\[10\]](#)

- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).



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Figure 3: A streamlined workflow for an MTT cytotoxicity assay.

Safety and Handling

3-Hydroxypyridine-4-carboxaldehyde should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound may cause irritation to the eyes, respiratory system, and skin.^[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.^[4] Store in an inert atmosphere at 2-8°C.^[4]

Conclusion

3-Hydroxypyridine-4-carboxaldehyde is a versatile and valuable compound for researchers in chemistry and biology. Its structural analogy to pyridoxal 5'-phosphate provides a powerful tool for investigating enzymatic mechanisms, while its reactive functional groups make it a useful building block for the synthesis of novel compounds with potential therapeutic applications. The data and protocols presented in this guide are intended to facilitate further exploration and utilization of this important molecule.

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